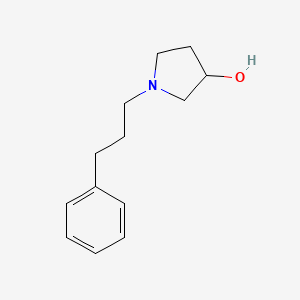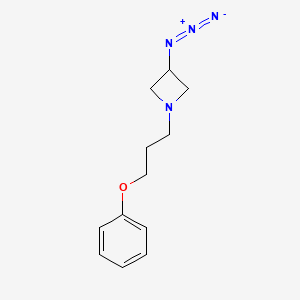
3-Azido-1-(3-phenoxypropyl)azetidine
Descripción general
Descripción
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis
The molecular structure of “3-Azido-1-(3-phenoxypropyl)azetidine” consists of a four-membered azetidine ring with an azido group and a phenoxypropyl group attached. The azetidine ring is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Amino Acid Surrogates
Azetidines, due to their structural similarity to amino acids, serve as excellent surrogates in medicinal chemistry. They can be incorporated into peptidomimetics, which are small protein-like chains designed to mimic a peptide. This compound, with its azido and phenoxypropyl groups, could potentially lead to the development of novel drugs with improved pharmacokinetic properties .
Nucleic Acid Chemistry: Nucleoside Analogues
In the realm of nucleic acid chemistry, azetidines can be utilized to create nucleoside analogues. These analogues can interfere with DNA or RNA processes, making them valuable in antiviral and anticancer therapies. The unique structure of “3-Azido-1-(3-phenoxypropyl)azetidine” may offer new pathways for the synthesis of these critical molecules .
Catalysis: Addition Reactions
The azetidine ring is known for its participation in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. The reactive nature of the azido group in “3-Azido-1-(3-phenoxypropyl)azetidine” could enhance the efficiency of these reactions, leading to the synthesis of a wide array of chemical products .
Material Science: Energetic Materials
Research into azetidines has shown promise in the development of energetic materials, such as explosives and propellants. The thermal behavior of azetidine derivatives, including their melting points and decomposition temperatures, is of particular interest. “3-Azido-1-(3-phenoxypropyl)azetidine” could be investigated for its potential as a low-temperature melt-cast explosive or an energetic plasticizer .
Polymer Chemistry: Ring-Opening Polymerization
Azetidines are valuable monomers in ring-opening polymerization, leading to polymers with applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection. The structural features of “3-Azido-1-(3-phenoxypropyl)azetidine” might provide unique advantages in the synthesis of these functional polymers .
Synthetic Chemistry: Heterocyclic Synthons
In synthetic chemistry, azetidines are versatile building blocks for constructing heterocyclic compounds. The functional groups present in “3-Azido-1-(3-phenoxypropyl)azetidine” make it a prime candidate for the synthesis of functionally rich heterocycles, which are crucial in drug development and material science .
Direcciones Futuras
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties . Future research may focus on further exploring the synthesis, reactivity, and application of azetidines .
Propiedades
IUPAC Name |
3-azido-1-(3-phenoxypropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-15-14-11-9-16(10-11)7-4-8-17-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFRGMLZUJXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(3-phenoxypropyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




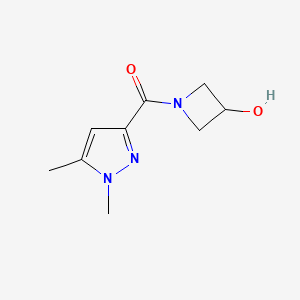
amine](/img/structure/B1489000.png)
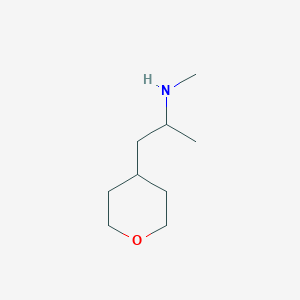
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
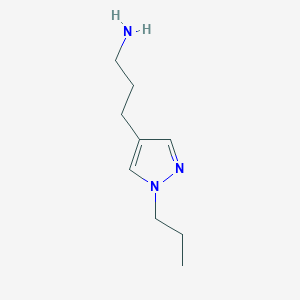
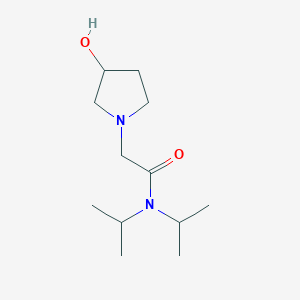

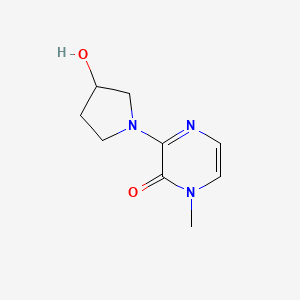
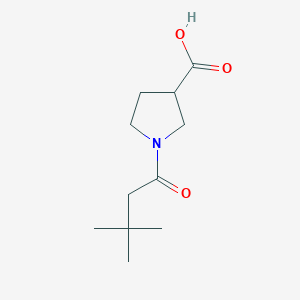

![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)
